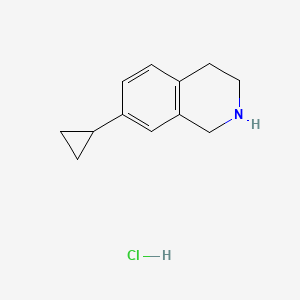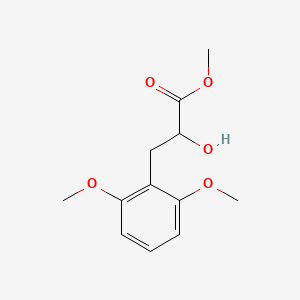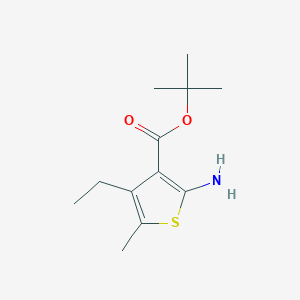
rac-(2R,5S)-5-methyl-2-(3-methylphenyl)piperidinehydrochloride,trans
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(2R,5S)-5-methyl-2-(3-methylphenyl)piperidinehydrochloride,trans is a chiral compound with significant importance in various scientific fields. This compound is characterized by its unique stereochemistry and is often used in research due to its specific chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,5S)-5-methyl-2-(3-methylphenyl)piperidinehydrochloride,trans typically involves the reaction of 3-methylbenzaldehyde with a suitable amine to form an imine intermediate. This intermediate is then reduced to form the piperidine ring. The hydrochloride salt is formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common methods include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
rac-(2R,5S)-5-methyl-2-(3-methylphenyl)piperidinehydrochloride,trans undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
rac-(2R,5S)-5-methyl-2-(3-methylphenyl)piperidinehydrochloride,trans has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of rac-(2R,5S)-5-methyl-2-(3-methylphenyl)piperidinehydrochloride,trans involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- rac-(2R,4R)-2-(3-chlorophenyl)oxan-4-amine hydrochloride, trans
- Ethyl 3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carboxylate
Uniqueness
rac-(2R,5S)-5-methyl-2-(3-methylphenyl)piperidinehydrochloride,trans is unique due to its specific stereochemistry and the presence of both methyl and phenyl groups. This combination of features gives it distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C13H20ClN |
|---|---|
Peso molecular |
225.76 g/mol |
Nombre IUPAC |
(2S,5R)-5-methyl-2-(3-methylphenyl)piperidine;hydrochloride |
InChI |
InChI=1S/C13H19N.ClH/c1-10-4-3-5-12(8-10)13-7-6-11(2)9-14-13;/h3-5,8,11,13-14H,6-7,9H2,1-2H3;1H/t11-,13+;/m1./s1 |
Clave InChI |
DJYDKCZPLOIQHV-YLAFAASESA-N |
SMILES isomérico |
C[C@@H]1CC[C@H](NC1)C2=CC=CC(=C2)C.Cl |
SMILES canónico |
CC1CCC(NC1)C2=CC=CC(=C2)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{2-[4-(4-Acetyl-2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}benzamide](/img/structure/B13578566.png)


![4-Acetyl-3-Ethyl-5-Methyl-N-[2-Methyl-5-(Methylsulfamoyl)phenyl]-1h-Pyrrole-2-Carboxamide](/img/structure/B13578582.png)
![methyl3,4-dioxo-2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazine-7-carboxylate](/img/structure/B13578584.png)



![5-Methyl-1,6-dioxaspiro[2.5]octane](/img/structure/B13578599.png)


![5-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-pyrazole-4-carboxylicacid](/img/structure/B13578609.png)


